molecular formula C21H21N5O4S B2677581 Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 886964-77-8

Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2677581
CAS No.: 886964-77-8
M. Wt: 439.49
InChI Key: XANHJJPVRNMXIR-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a triazine-derived compound featuring a benzyl substituent at the 6-position of the triazinone core, an acetylated sulfanyl linker, and an ethyl benzoate ester group.

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-2-30-20(29)15-8-10-16(11-9-15)23-18(27)13-31-21-25-24-17(19(28)26(21)22)12-14-6-4-3-5-7-14/h3-11H,2,12-13,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANHJJPVRNMXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate (CAS Number: 886964-77-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C21H21N5O4SC_{21}H_{21}N_{5}O_{4}S with a molecular weight of 439.5 g/mol. The compound contains a triazine ring that is known for its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

1. Antimicrobial Properties

Research indicates that compounds with triazine moieties often exhibit antimicrobial activity. Triazines can disrupt cellular processes in bacteria and fungi by inhibiting essential enzymes or interfering with nucleic acid synthesis. Ethyl 4-(6-benzyl) derivatives have shown potential against various pathogens.

2. Enzyme Inhibition

Triazine derivatives are known to interact effectively with heme-containing enzymes. For instance, their ability to inhibit aromatase has been documented in similar compounds, which may suggest that Ethyl 4-{[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate could also inhibit such enzymes, potentially impacting hormone-related pathways and cancer therapies .

3. Anti-inflammatory Effects

Compounds similar to Ethyl 4-{[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate have been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting cytokine production or blocking inflammatory mediators.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth in vitro
Enzyme InhibitionPotential aromatase inhibition
Anti-inflammatoryReduction in cytokine levels

Case Study: Antimicrobial Activity

In a study examining various triazine derivatives for their antimicrobial efficacy against common pathogens (e.g., E. coli, S. aureus), Ethyl 4-{[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate exhibited significant inhibitory effects at concentrations lower than those required for traditional antibiotics .

Case Study: Enzyme Interaction

Another investigation focused on the interaction of triazine compounds with aromatase enzymes demonstrated that certain structural features enhance binding affinity and inhibitory potency. Ethyl 4-{[(4-amino-6-benzyl)]sulfanyl]acetyl}amino)benzoate was hypothesized to share similar characteristics based on its structural analogs .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate have demonstrated cytotoxic effects against several human tumor cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
  • Antimicrobial Properties : Research indicates that certain triazine derivatives possess antimicrobial activity against a range of pathogens. This compound may inhibit bacterial growth through enzyme inhibition or disruption of cellular processes .
  • Anti-inflammatory Effects : There is emerging evidence that triazine-based compounds can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazine Ring : This is often achieved through cyclization reactions involving appropriate precursors such as thioketones and amines.
  • Acetylation : The introduction of the acetyl group can be accomplished using acetyl chloride or acetic anhydride in the presence of a base.
  • Esterification : The final step usually involves esterification with ethyl alcohol to yield the desired product.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds in clinical settings:

  • Study on Anticancer Activity : A study evaluated the anticancer potential of triazine derivatives against various cancer cell lines using the NCI-H460 model. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (1.9–3.0 μM), indicating potent anticancer activity .
  • Antimicrobial Screening : Research conducted on related compounds found significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thiol) Group

The sulfanyl group (–S–) attached to the triazin ring is susceptible to oxidation and nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts/OutcomesSupporting Evidence
Oxidation H<sub>2</sub>O<sub>2</sub>, O<sub>2</sub>Formation of disulfide (–S–S–) bonds or sulfonic acids (–SO<sub>3</sub>H) Analogous sulfanyl groups in triazine derivatives oxidize under mild conditions.
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I)Thioether derivativesObserved in similar triazolylsulfanyl compounds .
Acylation Acetyl chlorideThioester formationCommon for sulfur nucleophiles.

Reactions at the Triazin Ring

The 1,2,4-triazin-3-yl core may undergo electrophilic substitution or ring-opening reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesSupporting Evidence
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitro derivatives at C-5 or C-6Triazin rings are nitrated at electron-rich positions.
Ring-Opening Strong bases (e.g., NaOH)Cleavage to form thiols and aminesObserved in hydrolytic degradation of related triazines.

Hydrolysis of Ester and Amide Groups

The ethyl benzoate and acetamido groups are prone to hydrolysis under acidic or basic conditions.

Functional GroupReagents/ConditionsProducts/OutcomesSupporting Evidence
Ethyl Benzoate H<sub>2</sub>O/H<sup>+</sup> or OH<sup>−</sup>Benzoic acid + ethanolEster hydrolysis is well-documented .
Acetamido Linker Concentrated HCl or NaOH (heat)Carboxylic acid + amineAmide hydrolysis requires harsh conditions.

Condensation Reactions

The amino group (–NH<sub>2</sub>) on the triazin ring can participate in condensation with carbonyl compounds.

Reaction TypeReagents/ConditionsProducts/OutcomesSupporting Evidence
Schiff Base Formation Aldehydes (e.g., benzaldehyde)Imine derivativesReported for amino-triazine analogs .

Photochemical Reactions

The aromatic system may undergo photochemical modifications.

Reaction TypeConditionsProducts/OutcomesSupporting Evidence
Photooxidation UV light + O<sub>2</sub>Oxidized triazin or benzoate moietiesObserved in quinoline derivatives with similar structures .

Metal Coordination

The sulfur and nitrogen atoms can act as ligands for metal ions.

Metal IonCoordination SiteComplex TypeSupporting Evidence
Cu(II) or Fe(III)Sulfanyl S, triazin NStable chelatesTriazine-thiols show strong metal-binding affinity .

Key Research Findings

  • Oxidative Stability : The sulfanyl group oxidizes readily, forming disulfide dimers in aerobic conditions .

  • Hydrolytic Sensitivity : The ethyl ester hydrolyzes faster than the acetamido group under basic conditions (t<sub>1/2</sub> ≈ 2 hours in 1M NaOH).

  • Biological Relevance : Metal complexes of this compound exhibit enhanced antimicrobial activity compared to the free ligand.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs differ primarily in substituents on the triazinone ring, linker groups, and peripheral functional groups. Key comparisons include:

Table 1: Structural Comparison of Triazinone Derivatives
Compound Name Substituents on Triazinone Additional Functional Groups Key Structural Differences Potential Applications
Ethyl 4-({[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate 4-amino, 6-benzyl Ethyl benzoate ester, sulfanyl-acetyl linker Benzyl group enhances lipophilicity; acetyl linker may improve metabolic stability Pharmaceuticals (inferred)
4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone () 4-amino, 6-(4-nitrobenzyl) Sydnone ring, phenyl group Nitrobenzyl (electron-withdrawing) substituent and sydnone (mesoionic) ring alter electronic properties and reactivity Medicinal chemistry (e.g., cycloaddition reactions)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate () 4-methoxy, 6-methyl Methyl benzoate ester, sulfonyl-carbamoyl linker Methoxy and methyl groups reduce steric hindrance; sulfonyl-carbamoyl linker typical in herbicides Herbicide (metsulfuron methyl)
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate () N/A (thienopyridine core) Allyloxy-phenyl, trifluoromethyl, thienopyridine Heteroaromatic thienopyridine core and CF₃ group enhance bioactivity and metabolic resistance Pharmaceuticals or agrochemicals
Key Observations:
  • Triazinone vs. Triazine Cores: The target compound and ’s analog use a triazinone (partially saturated) core, while ’s herbicides feature a fully aromatic 1,3,5-triazine.
  • In contrast, the nitrobenzyl group in ’s compound introduces electron-withdrawing effects, which could stabilize the molecule or alter binding interactions .
  • Linker and Ester Groups : The sulfanyl-acetyl linker in the target compound may offer flexibility, whereas sulfonyl-carbamoyl linkers in ’s herbicides are rigid and optimized for enzyme inhibition (e.g., acetolactate synthase in plants) .

Hydrogen-Bonding and Crystal Packing

The amino and carbonyl groups in the triazinone core, along with the benzoate ester, enable hydrogen-bonding networks. highlights that such interactions dictate molecular aggregation and crystal packing. Compared to ’s sydnone-containing analog (which lacks a free amino group), the target compound’s amino and keto groups likely form stronger hydrogen bonds, influencing solubility and solid-state stability .

Functional and Application Differences

  • Pharmaceutical Potential: The target compound’s benzyl and amino groups are common in drug candidates, suggesting antimicrobial or kinase-inhibitory activity. ’s sydnone analog, with its mesoionic ring, might be used in click chemistry or as a nitric oxide donor .
  • Agrochemical Use : ’s triazine derivatives are established herbicides, leveraging sulfonylurea linkers for plant enzyme inhibition. The target compound’s structure lacks the sulfonylurea motif, likely excluding herbicidal activity .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Essential for confirming substituent positions on the triazine and benzoate moieties. For example, the sulfanyl-acetyl group’s proton resonates at δ 3.8–4.2 ppm, while aromatic protons appear as distinct multiplet patterns .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches at ~3300 cm⁻¹ for the amine) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns to confirm the sulfanyl-acetyl linkage .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the triazine ring conformation and benzyl group orientation .

How can researchers resolve discrepancies in analytical data (e.g., NMR vs. X-ray crystallography) for this compound?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism in the triazine ring) or solvent-induced conformational changes. Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria or rotational barriers in the sulfanyl-acetyl group .
  • Cross-validation with computational methods : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them with experimental data .
  • Crystallographic refinement : If X-ray data conflicts with solution-phase NMR, consider solvent-free single crystals or analyze polymorphic forms .

What advanced titration methods are suitable for determining the acidity constants (pKa) of related triazine derivatives?

Advanced Research Question
Potentiometric titration in non-aqueous solvents is optimal due to the compound’s low water solubility:

  • Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or DMF .
  • Methodology :
    • Calibrate the pH meter with standard buffers.
    • Plot mV vs. titrant volume to determine the half-neutralization potential (HNP).
    • Calculate pKa using the relationship: pKa = HNP + log([H⁺]/[A⁻]).

Q. Example Data (from analogous compounds) :

SolventHNP (mV)pKa
Isopropyl alcohol4508.2
DMF6206.8
Table adapted from potentiometric studies on triazolone derivatives .

What strategies optimize the regioselectivity in triazine ring functionalization during derivatization?

Advanced Research Question
Regioselectivity in triazine reactions is influenced by:

  • Electronic effects : The 4-amino group activates the C-3 position for electrophilic substitution (e.g., sulfanyl group addition) .
  • Steric hindrance : Bulky benzyl groups at C-6 direct reactions to the less hindered C-3 position.
  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during nucleophilic attacks on the triazine ring .

Experimental design : Pre-functionalize the triazine core before introducing the benzoate ester to minimize side reactions. Monitor regioselectivity via LC-MS and isolate intermediates at each step .

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